
Thp-peg24-thp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
THP-PEG24-THP is a PEG-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It is a heterobifunctional compound, meaning it contains two different functional groups. This compound is primarily used in research and development for targeted protein degradation, a promising approach in drug discovery and therapeutic development .
Preparation Methods
Synthetic Routes and Reaction Conditions
THP-PEG24-THP is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and tetrahydropyran (THP) groups. The synthesis typically involves the following steps:
Activation of PEG: PEG is activated using a suitable reagent to introduce reactive groups.
Coupling with THP: The activated PEG is then coupled with THP groups under controlled reaction conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated in industrial reactors.
Coupling Reaction: The activated PEG is reacted with THP groups in large-scale reactors, ensuring consistent quality and yield.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
THP-PEG24-THP undergoes various chemical reactions, including:
Substitution Reactions: The THP groups can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties.
Common Reagents and Conditions
Catalysts: Catalysts such as acids or bases are often used to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in targeted protein degradation .
Scientific Research Applications
THP-PEG24-THP has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
THP-PEG24-THP functions as a linker in PROTACs, which are designed to degrade specific target proteins. The mechanism involves:
Binding to Target Protein: One end of the PROTAC binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG24-THP: Another PEG-based linker with similar applications but different functional groups.
PEG-THP: A simpler version with fewer THP groups, used in basic research.
Uniqueness
THP-PEG24-THP is unique due to its specific structure, which allows for efficient and selective degradation of target proteins. Its high purity and stability make it a preferred choice in research and development .
Properties
Molecular Formula |
C59H116O26 |
|---|---|
Molecular Weight |
1241.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-cyclohexyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C59H116O26/c1-2-6-58(7-3-1)83-56-54-81-52-50-79-48-46-77-44-42-75-40-38-73-36-34-71-32-30-69-28-26-67-24-22-65-20-18-63-16-14-61-12-10-60-11-13-62-15-17-64-19-21-66-23-25-68-27-29-70-31-33-72-35-37-74-39-41-76-43-45-78-47-49-80-51-53-82-55-57-85-59-8-4-5-9-84-59/h58-59H,1-57H2 |
InChI Key |
OLTNEZOIIZYYEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


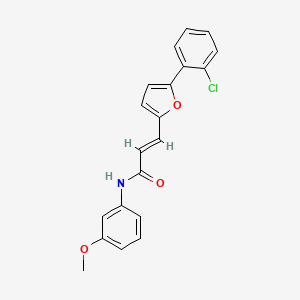
![[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B11937488.png)
![1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide](/img/structure/B11937495.png)

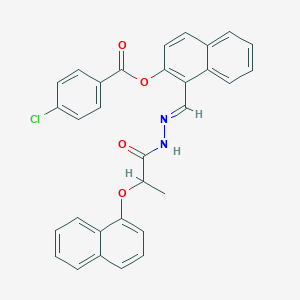
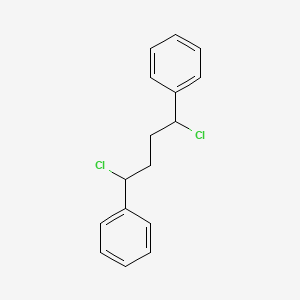
![nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11937527.png)
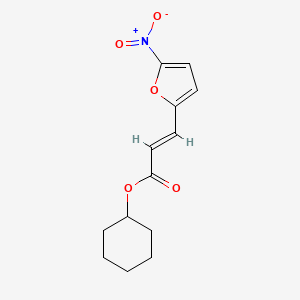
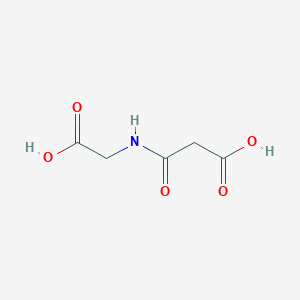
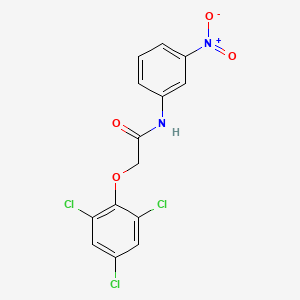
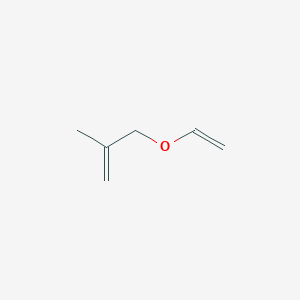
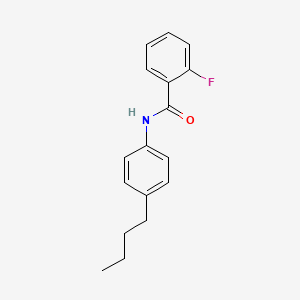
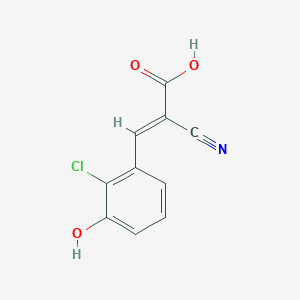
![[3-[(4-Methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11937564.png)
